4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
Description
4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a pyridin-3-yl group at position 1 and a 3-(phenylsulfanyl)propanoyl moiety at position 2. This structural motif is of interest in medicinal chemistry due to the prevalence of piperazine derivatives in bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes like kinases .
Properties
IUPAC Name |
4-(3-phenylsulfanylpropanoyl)-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(8-12-24-16-6-2-1-3-7-16)20-10-11-21(18(23)14-20)15-5-4-9-19-13-15/h1-7,9,13H,8,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIYHSRXAZXYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCSC2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, a pyridine moiety, and a phenylsulfanyl group, which contribute to its unique chemical properties. The molecular formula is , and the structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring suggests potential activity as a central nervous system (CNS) agent, while the pyridine and phenylsulfanyl groups may enhance binding affinity to specific receptors.
Antitumor Activity
Several studies have investigated the antitumor potential of piperazine derivatives. For instance, compounds structurally related to This compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that piperazine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Similar piperazine derivatives exhibited antibacterial and antifungal activities, suggesting that This compound may possess comparable effects. In vitro studies have shown that these compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Neuropharmacological Effects
Given the presence of the piperazine and pyridine moieties, this compound may exhibit neuropharmacological effects. Research on related compounds indicates potential anxiolytic and antidepressant activities through modulation of neurotransmitter systems .
In Vitro Studies
A notable study evaluated the cytotoxicity of various piperazine derivatives on human cancer cell lines. The results indicated that certain modifications in structure significantly enhanced antitumor activity. For example, derivatives with electron-withdrawing groups showed increased potency against breast cancer cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 20 |
| This compound | MCF7 (Hypothetical) | TBD |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of This compound to various biological targets. These studies suggest that the compound could effectively bind to targets involved in cancer progression, potentially inhibiting their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with 4-[3-(phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, enabling a comparative analysis:
Piperazine-Based Analogs
Table 1: Key Structural Features of Piperazine Derivatives
Key Observations :
- Sulfur-Containing Groups : The phenylsulfanyl group in the target compound contrasts with thiazole (in ) and benzotriazolyl (in ) moieties. Sulfur groups enhance lipophilicity and may influence metabolic stability.
- Aromatic Substituents: Pyridin-3-yl (target) vs. fluorophenyl () or cyanomethoxy-phenyl (). Fluorine and cyano groups modulate electronic properties and binding affinity.
- Ketone vs. Amide Linkages : The ketone in the target compound may confer conformational rigidity compared to amide-linked analogs (e.g., ), affecting target engagement.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn from analogs:
Table 2: Hypothetical Properties Based on Structural Analogs
Notes:
Methodological Considerations
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling piperazinone derivatives like 4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one?
- Methodological Answer :
- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.
- Ensure proper ventilation in synthesis areas to avoid inhalation exposure.
- In case of skin contact, wash immediately with water for 15 minutes and seek medical attention if irritation persists.
- Refer to Safety Data Sheets (SDS) for piperazinone analogs, which recommend storing compounds in cool, dry conditions away from oxidizers .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton and carbon environments, especially the pyridinyl and phenylsulfanyl moieties.
- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups like the carbonyl (C=O) and sulfanyl (S-C) bonds. Cross-reference with synthesized analogs in literature .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Screen solvents (e.g., acetonitrile, DMF) and bases (e.g., NaOH, KCO) to assess their impact on reaction kinetics.
- Use temperature-controlled reactors to minimize side reactions.
- Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like 3-(phenylsulfanyl)propanoyl chloride and 1-(pyridin-3-yl)piperazin-2-one intermediates .
Advanced Research Questions
Q. How can computational methods accelerate the design of synthetic pathways for this compound?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways.
- Use ICReDD’s integrated computational-experimental framework to narrow optimal conditions (e.g., solvent polarity, catalyst selection) before lab trials.
- Validate predictions with experimental data, creating a feedback loop to refine computational models .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Compare experimental IR/MS data with computational simulations (e.g., Gaussian software).
- For ambiguous crystallographic data, use single-crystal X-ray diffraction on analogs (e.g., fluorophenyl-piperazine derivatives) to confirm bond geometries .
Q. How can impurities in synthesized batches be systematically identified?
- Methodological Answer :
- Perform HPLC with UV detection using reference standards (e.g., phenylsulfanyl or pyridinyl analogs) to quantify impurities.
- Employ LC-MS to trace byproducts, such as incomplete acylated intermediates or oxidized sulfanyl groups.
- Refer to pharmacopeial guidelines for impurity profiling, including forced degradation studies under acidic/thermal stress .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Optimize mixing efficiency using computational fluid dynamics (CFD) to prevent hot spots in exothermic steps.
- Select corrosion-resistant materials (e.g., glass-lined reactors) for reactions involving chlorinated reagents.
- Implement process analytical technology (PAT) for real-time monitoring of key parameters (pH, temperature) .
Data Contradiction and Validation
Q. How should researchers address conflicting data in solubility or stability studies?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds).
- Use differential scanning calorimetry (DSC) to assess thermal stability discrepancies.
- Validate solubility claims via shake-flask method in multiple solvents (e.g., DMSO, ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
